molecular formula C20H25N3O3 B5148324 6-[(3S)-3-hydroxypyrrolidin-1-yl]-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide

6-[(3S)-3-hydroxypyrrolidin-1-yl]-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide

Cat. No.: B5148324
M. Wt: 355.4 g/mol
InChI Key: VTVKAERKZGESMD-KRWDZBQOSA-N
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Description

6-[(3S)-3-hydroxypyrrolidin-1-yl]-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a pyridine carboxamide moiety

Properties

IUPAC Name

6-[(3S)-3-hydroxypyrrolidin-1-yl]-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-26-18-7-4-15(5-8-18)3-2-11-21-20(25)16-6-9-19(22-13-16)23-12-10-17(24)14-23/h4-9,13,17,24H,2-3,10-12,14H2,1H3,(H,21,25)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVKAERKZGESMD-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCNC(=O)C2=CN=C(C=C2)N3CCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CCCNC(=O)C2=CN=C(C=C2)N3CC[C@@H](C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3S)-3-hydroxypyrrolidin-1-yl]-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the methoxyphenyl group, and the coupling with the pyridine carboxamide. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step may involve the use of methoxyphenyl halides and appropriate coupling reagents.

    Coupling with Pyridine Carboxamide: This final step often involves amide bond formation using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-[(3S)-3-hydroxypyrrolidin-1-yl]-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or Dess-Martin periodinane can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(3S)-3-hydroxypyrrolidin-1-yl]-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(3S)-3-hydroxypyrrolidin-1-yl]-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings.

    Methoxyphenyl Compounds: Molecules containing methoxyphenyl groups.

    Pyridine Carboxamides: Compounds with pyridine carboxamide moieties.

Uniqueness

6-[(3S)-3-hydroxypyrrolidin-1-yl]-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stereochemistry and functional group arrangement make it a valuable compound for various research and industrial applications.

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